molecular formula C5H9ClN2O B147302 (4-methyl-1H-imidazol-5-yl)methanol hydrochloride CAS No. 38585-62-5

(4-methyl-1H-imidazol-5-yl)methanol hydrochloride

Cat. No. B147302
CAS RN: 38585-62-5
M. Wt: 148.59 g/mol
InChI Key: UBHDUFNPQJWPRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through the reaction of aryl aldehydes with ammonium chloride and triethylamine in methanol, as described in the formation of cis-2,4,5-triaryl-4,5-dihydro-1H-imidazoles . Another method involves the reaction of 5,5'-bis(bromomethyl)-2,2'-bipyridine with imidazole to yield compounds such as C18H16N6·2CH3OH . Additionally, (1-methyl-1H-imidazol-2-yl)methanol derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms and two nitrogen atoms. The crystal structures of various imidazole derivatives have been determined, revealing details such as the dihedral angle between pyridine and imidazole rings, which is 72.32° in one case . The presence of substituents on the imidazole ring can significantly alter the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, the conversion of cis-2,4,5-triaryl-4,5-dihydro-1H-imidazoles to their trans-isomers has been reported . The (1-methyl-1H-imidazol-2-yl)methanol derivatives can be converted into carbonyl compounds via the corresponding quaternary salts, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and the nature of their substituents. For example, the introduction of a methyl substituent can change the structure type and alter the intermolecular interaction patterns, as seen in the comparison of supramolecular sheets in chromenoisoxazolyl methanol derivatives . Hydrogen bonding plays a crucial role in the stabilization of the crystal packing of these compounds, as evidenced by the weak intermolecular O-H···N, C-H···N, and C-H···O hydrogen bonds .

Scientific Research Applications

Synthesis and Conversion into Carbonyl Compounds

Imidazole derivatives, including those related to (4-methyl-1H-imidazol-5-yl)methanol hydrochloride, have been synthesized and applied in chemical research. For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives have been prepared and converted into carbonyl compounds through a process involving quaternary salts. This demonstrates the versatility of imidazole derivatives in synthetic chemistry, particularly as a masked form of the carbonyl group or as a synthon of the group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Antimicrobial Activity

Imidazole derivatives have been explored for their potential antimicrobial activity. A series of 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, closely related to the queried compound, showed potential in this area. This suggests the relevance of such compounds in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).

Biomimetic Chelating Ligands

Imidazole derivatives can be used as precursors for biomimetic chelating ligands. For instance, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a compound structurally related to the queried one, was synthesized and characterized as a potential precursor for such applications (Gaynor, McIntyre, & Creutz, 2023).

Hypoxia-Activated Prodrugs

In medicinal chemistry, imidazole derivatives have been utilized in the design of hypoxia-activated prodrugs. The conjugation of (1-methyl-2-nitro-1H-imidazol-5-yl)methanol with other compounds has led to promising antitumor agents, showcasing the potential of imidazole derivatives in targeted cancer therapy (Jin, Zhang, & Lu, 2017).

Structural and Magnetic Properties Studies

Hydrochloride crystals based on imidazole derivatives have been examined for their structural and magnetic properties. This highlights the use of such compounds in materials science and the study of molecular interactions and properties (Yong, Zhang, & She, 2013).

Carbon Steel Corrosion Inhibition

Imidazole-based molecules, including derivatives similar to the queried compound, have been applied in the field of corrosion inhibition. Their efficiency in preventing carbon steel corrosion in acidic medium has been demonstrated, showing the industrial application of these compounds (Costa et al., 2021).

Safety And Hazards

The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(5-methyl-1H-imidazol-4-yl)methanol;hydrochloride
Source PubChem
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InChI

InChI=1S/C5H8N2O.ClH/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHDUFNPQJWPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38585-62-5, 91323-13-6
Record name 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:1)
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Record name 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:3)
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DSSTOX Substance ID

DTXSID40191906
Record name 4-Methylimidazol-5-ylmethanolhydrochloride
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Molecular Weight

148.59 g/mol
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Physical Description

Beige granules; [Sigma-Aldrich MSDS]
Record name 4-Methyl-5-imidazolemethanol hydrochloride
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Product Name

(4-methyl-1H-imidazol-5-yl)methanol hydrochloride

CAS RN

38585-62-5
Record name 4-Methylimidazol-5-ylmethanolhydrochloride
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Record name 4-Methylimidazol-5-ylmethanolhydrochloride
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Record name 4-methylimidazol-5-ylmethanolhydrochloride
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Synthesis routes and methods I

Procedure details

A 2 liter flask, fitted with an overhead stirrer and a nitrogen inlet, was charged with 700 ml. of anhydrous ammonia. Calcium (29.0 g., 0.723 m.) was added carefully in portions. t-Butanol (25 ml., 0.266 m.) was added in one portion and 5-methyl-4-imidazolecarboxylic acid ethyl ester (50 g., 0.32 m.) was added in portions over 30 minutes. The blue solution was stirred for 40 minutes and methanol (120 ml.) added dropwise. Ammonium chloride (80.0 g., 1.48 m.) and isopropanol (800 ml.) were added and the ammonia removed. Hydrogen chloride gas was added (pH about 1) and the solids filtered off. The filtrate was concentrated to 100 ml. and acetone (500 ml.) was added. The product was collected and dried to give 4-hydroxymethyl-5-methylimidazole hydrochloride (23.0 g. of 65% pure material; yield 30%).
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Synthesis routes and methods II

Procedure details

A mixture of 1.48 g (0.01 mol) of 5-methylimidazole-4-carboxylic acid sodium salt, 2 ml of ~37% formaldehyde solution and 3 ml of 1,4-dioxane was heated at 75°-85° C. for 3 hours. After completion of the reaction, the solvent was stripped off, and the remaining residue was extracted with isopropanol. The isopropanol extract was concentrated to give a viscous oil. This viscous oil was dissolved in absolute ethanol and dry hydrogen chloride gas was passed through the resulting solution to afford 0.93 g of 4-hydroxymethyl-5-methylimidazole hydrochloride, m.p. 241°-244° C. Yield 63%.
Name
5-methylimidazole-4-carboxylic acid sodium salt
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1.48 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-methyl-1H-imidazol-5-yl)methanol hydrochloride
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(4-methyl-1H-imidazol-5-yl)methanol hydrochloride
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Citations

For This Compound
1
Citations
F Curreli, DS Belov, RR Ramesh, N Patel… - Bioorganic & medicinal …, 2016 - Elsevier
Since our first discovery of a CD4-mimic, NBD-556, which targets the Phe43 cavity of HIV-1 gp120, we and other groups made considerable progress in designing new CD4-mimics with …
Number of citations: 27 www.sciencedirect.com

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